Calcium chloride hexahydrate

Overview

Description

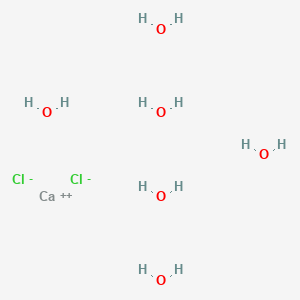

Calcium chloride hexahydrate is a chemical compound with the formula

CaCl2⋅6H2O

. It is a colorless crystalline solid that is highly soluble in water. This compound is known for its hygroscopic properties, meaning it can absorb moisture from the environment. It is widely used in various industrial and scientific applications due to its ability to release heat upon dissolution in water.Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium chloride hexahydrate can be synthesized through several methods:

-

Direct Reaction: One common method involves the reaction of hydrochloric acid with calcium carbonate (limestone). The reaction produces calcium chloride, water, and carbon dioxide:

CaCO3+2HCl→CaCl2+H2O+CO2

The resulting calcium chloride solution is then evaporated and crystallized to obtain this compound.

-

Neutralization: Another method involves the neutralization of calcium hydroxide with hydrochloric acid:

Ca(OH)2+2HCl→CaCl2+2H2O

The solution is then concentrated and cooled to crystallize this compound.

Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct of the Solvay process, which is used to manufacture sodium carbonate. The process involves the reaction of calcium carbonate with sodium chloride and ammonia, resulting in the formation of calcium chloride.

Types of Reactions:

-

Hydration and Dehydration: this compound can undergo hydration and dehydration reactions. When heated, it loses water molecules and converts to anhydrous calcium chloride:

CaCl2⋅6H2O→CaCl2+6H2O

-

Precipitation: It can react with sodium carbonate to form calcium carbonate precipitate:

CaCl2+Na2CO3→CaCO3+2NaCl

Common Reagents and Conditions:

Oxidation and Reduction: this compound does not typically undergo oxidation or reduction reactions due to its stable ionic nature.

Substitution: It can participate in double displacement reactions, such as with sodium sulfate to form calcium sulfate and sodium chloride.

Major Products Formed:

Calcium Carbonate: Formed in reactions with carbonate salts.

Calcium Sulfate: Formed in reactions with sulfate salts.

Scientific Research Applications

De-Icing and Snow Melting

Overview : Calcium chloride hexahydrate is extensively used as a de-icing agent due to its ability to lower the freezing point of water.

- Mechanism : When applied to roads and sidewalks, it dissolves in water and creates a brine solution that prevents ice formation at temperatures as low as -52 °C (-62 °F) .

- Environmental Impact : It is considered less harmful to vegetation compared to sodium chloride, making it a preferred choice for winter road maintenance.

Food Industry

Usage : In the food sector, this compound serves multiple roles:

- Firming Agent : It is added to canned vegetables and fruits to maintain firmness during processing.

- Electrolyte in Beverages : Commonly found in sports drinks, it helps replenish electrolytes lost during physical activities .

- Cheesemaking : It restores calcium balance in pasteurized milk before coagulation, enhancing cheese yield and quality .

Construction and Building Materials

Applications : this compound is utilized in various construction processes:

- Accelerator in Concrete : It speeds up the setting time of concrete mixtures, particularly in cold weather .

- Moisture Control : Used in concrete curing compounds to manage moisture levels effectively .

Environmental Applications

Role in Waste Management : this compound plays a crucial role in environmental remediation:

- Dust Control : Its hygroscopic properties make it effective for dust suppression on unpaved roads .

- Soil Stabilization : It enhances soil stability and reduces erosion by binding soil particles together.

Energy Storage

Phase Change Materials (PCM) : Recent studies have explored the use of this compound as a latent heat storage material:

- Thermal Management : Research indicates that it can effectively store thermal energy, making it suitable for applications in lightweight earth-based housing .

- Eutectic Mixtures : Combining this compound with other salts (like bischofite) creates eutectic mixtures that lower melting points and enhance thermal performance .

Laboratory Uses

Drying Agent : this compound is commonly used in laboratories for drying purposes:

- Desiccant Properties : It is employed in drying tubes and chemical synthesis processes where moisture control is critical .

Data Table of Applications

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| De-Icing | Road treatment during winter | Effective at low temperatures |

| Food Processing | Firming agent, electrolyte | Maintains texture, replenishes electrolytes |

| Construction | Concrete accelerator | Reduces setting time |

| Environmental Management | Dust control on roads | Minimizes airborne particulates |

| Energy Storage | Latent heat storage | Efficient thermal management |

| Laboratory | Drying agent | Controls humidity levels |

Case Studies

-

De-Icing Efficacy Study :

A comparative study evaluated the effectiveness of calcium chloride versus sodium chloride for road de-icing. Results indicated that calcium chloride maintained better performance at lower temperatures, reducing ice formation significantly more than sodium chloride. -

Energy Storage Research :

A study published in MDPI explored the thermal properties of this compound as a phase change material. The findings demonstrated its capability to absorb significant amounts of heat during phase transitions, making it an efficient option for energy storage systems in buildings. -

Food Processing Analysis :

Research conducted on the use of calcium chloride in cheesemaking highlighted its role in improving curd firmness and yield. The study concluded that appropriate concentrations could enhance cheese quality without adverse effects on flavor.

Mechanism of Action

The effects of calcium chloride hexahydrate are primarily due to its ability to dissociate into calcium and chloride ions in solution. These ions interact with various molecular targets and pathways:

Calcium Ions: Play a crucial role in cellular signaling, muscle contraction, and bone formation. They activate various enzymes and are involved in neurotransmitter release.

Chloride Ions: Help maintain osmotic balance and are involved in the formation of hydrochloric acid in the stomach.

Comparison with Similar Compounds

Calcium Nitrate: Used in fertilizers and explosives.

Calcium Acetate: Employed in the food industry as a stabilizer and in medicine to control phosphate levels.

Calcium chloride hexahydrate stands out due to its high solubility, hygroscopic nature, and versatility in various applications. Its ability to release heat upon dissolution makes it particularly useful in de-icing and heating applications.

Q & A

Basic Questions

Q. How is calcium chloride hexahydrate synthesized in the laboratory?

this compound can be synthesized by reacting calcium carbonate (CaCO₃) or calcium oxide (CaO) with hydrochloric acid (HCl). The reaction is:

The resulting solution is evaporated under controlled temperature (below 30°C) to crystallize the hexahydrate form. Excess water must be avoided to prevent deliquescence .

Q. How do you calculate the molecular weight of this compound?

The molecular weight (219.08 g/mol) is calculated by summing the atomic weights:

- Calcium (Ca): 40.08 g/mol

- Chlorine (Cl): 2 × 35.45 g/mol = 70.90 g/mol

- Water (H₂O): 6 × 18.02 g/mol = 108.12 g/mol Total = 40.08 + 70.90 + 108.12 = 219.08 g/mol .

Q. What are the critical handling and storage considerations for this compound?

Due to its hygroscopic nature, store in airtight containers with desiccants. Use gloves and eye protection to prevent skin/eye irritation. Avoid prolonged exposure to humid environments to maintain stoichiometric hydration .

Q. What solvents are suitable for dissolving this compound?

It is highly soluble in water (exothermic dissolution for anhydrous form; cooling effect for hexahydrate) and ethanol. Solubility in water at 20°C is \sim74.5 g/100 mL. Use deionized water for precise experimental work .

Q. How can purity be determined experimentally?

Use gravimetric analysis (precipitate Ca²⁺ as CaCO₃), EDTA titration for calcium content, or differential scanning calorimetry (DSC) to verify phase transition temperatures and latent heat .

Advanced Research Questions

Q. How is this compound integrated into phase-change materials (PCMs) for thermal energy storage?

To create PCM composites:

- Encapsulation : Embed in porous matrices (e.g., expanded graphite) to prevent leakage.

- Nucleating Agents : Add 1–5 wt% SrCO₃ or BaI₂·6H₂O to reduce supercooling.

- Thermal Cycling : Validate stability by subjecting to 500–5,000 melt-freeze cycles and monitoring latent heat retention via DSC .

Q. How can supercooling be mitigated in PCM applications?

Supercooling (ΔT \sim5–10°C) is reduced by:

- Nucleating Agents : SrCl₂·6H₂O or surface-modified nanoparticles (e.g., TiO₂).

- Homogenization : Ultrasonic dispersion to ensure even distribution.

- Thermal Annealing : Pre-cycle samples to stabilize crystal nuclei .

Q. How do researchers address discrepancies in reported thermal properties (e.g., latent heat)?

Discrepancies arise from impurities, hydration state variations, or experimental protocols. Standardize methods:

- Sample Preparation : Use ≥99% purity and confirm hydration via thermogravimetric analysis (TGA).

- DSC Parameters : Set heating/cooling rates ≤2°C/min to avoid kinetic artifacts .

Q. What experimental designs test long-term stability of PCMs using this compound?

- Accelerated Aging : Expose to 50–100 thermal cycles/week, measuring latent heat (ΔH) and melting point (Tₘ) decay.

- Leakage Testing : Use centrifugal methods (3,000 rpm for 30 min) to assess matrix integrity .

Q. How is the hydration state modified for specific applications?

Dehydrate at 200°C to produce anhydrous CaCl₂ (drying agent). For controlled rehydration, expose to humidity chambers (30–50% RH) and monitor mass gain. Avoid overheating (>260°C) to prevent decomposition .

Properties

Molecular Formula |

CaCl2H12O6 |

|---|---|

Molecular Weight |

219.07 g/mol |

IUPAC Name |

calcium;dichloride;hexahydrate |

InChI |

InChI=1S/Ca.2ClH.6H2O/h;2*1H;6*1H2/q+2;;;;;;;;/p-2 |

InChI Key |

QHFQAJHNDKBRBO-UHFFFAOYSA-L |

Canonical SMILES |

O.O.O.O.O.O.[Cl-].[Cl-].[Ca+2] |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.